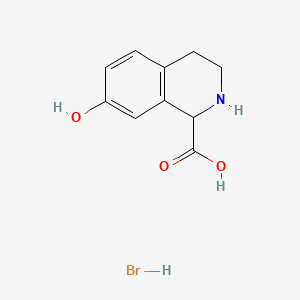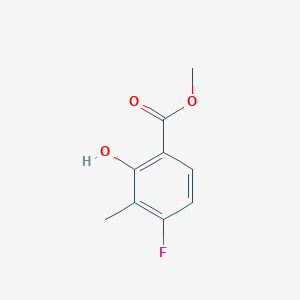
4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid is a complex organic compound with the molecular formula C15H16F3NO3S. This compound is characterized by the presence of a trifluoroethyl group attached to an aniline moiety and a sulfonic acid group attached to a methylbenzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid typically involves multiple steps:
Nitration: The initial step involves the nitration of toluene to form nitrotoluene.
Reduction: The nitrotoluene is then reduced to form toluidine.
Sulfonation: Toluidine undergoes sulfonation to introduce the sulfonic acid group.
Trifluoroethylation: Finally, the trifluoroethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This allows for high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The sulfonic acid group can also contribute to the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,2,2-Trifluoroethyl)aniline: Similar structure but lacks the sulfonic acid group.
4-Methylbenzenesulfonic acid: Contains the sulfonic acid group but lacks the trifluoroethyl group.
Aniline derivatives: Various aniline derivatives with different substituents.
Uniqueness
4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid is unique due to the presence of both the trifluoroethyl and sulfonic acid groups. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable in various applications.
Propriétés
Formule moléculaire |
C15H16F3NO3S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;4-(1,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H8F3N.C7H8O3S/c9-7(8(10)11)5-1-3-6(12)4-2-5;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,7-8H,12H2;2-5H,1H3,(H,8,9,10) |
Clé InChI |
VSMCMHGPEWLLEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1C(C(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione](/img/structure/B15297847.png)
![Tert-butyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15297851.png)

![tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B15297864.png)
![Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B15297872.png)







![2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B15297936.png)
